3-(Hexan-3-ylamino)thietane1,1-dioxide

Description

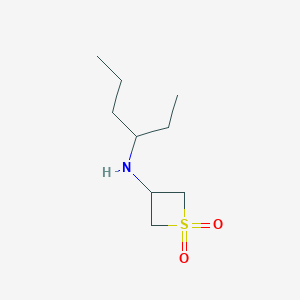

3-(Hexan-3-ylamino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring (C₃H₅S) with a 1,1-dioxide group (SO₂) and a hexan-3-ylamino substituent (-NH-C₆H₁₁) at the 3-position. For instance, 3-aminothietane 1,1-dioxide has a molecular weight of 121.16 g/mol (C₃H₇NO₂S) and is stored at 4°C due to its hygroscopic nature .

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

N-hexan-3-yl-1,1-dioxothietan-3-amine |

InChI |

InChI=1S/C9H19NO2S/c1-3-5-8(4-2)10-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

QBRASCHLVGGAMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)NC1CS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexan-3-ylamino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for 3-(Hexan-3-ylamino)thietane 1,1-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hexan-3-ylamino)thietane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium phenolate or thiophenolate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted thietane derivatives .

Scientific Research Applications

3-(Hexan-3-ylamino)thietane 1,1-dioxide has several scientific research applications, including:

Pharmaceuticals: The compound has shown potential antidepressant activity in preclinical studies. It has been tested in tail-suspension and forced-swim tests, demonstrating efficacy comparable to imipramine.

Materials Science: Thietane derivatives are being explored for their potential use in the development of new materials with unique properties.

Biological Studies: The compound can be used as a tool to study various biological processes and pathways due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(Hexan-3-ylamino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antidepressant activity by modulating neurotransmitter levels in the brain . It likely interacts with receptors and enzymes involved in the regulation of mood and behavior, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(Hexan-3-ylamino)thietane 1,1-dioxide and analogous compounds:

Reactivity and Functional Group Analysis

- Amino Derivatives: 3-Aminothietane 1,1-dioxide (CAS 88511-13-1) serves as a precursor for further functionalization. Its primary amine group (-NH₂) enables reactions such as alkylation or acylation, making it valuable in drug discovery . 3-(N,N-Dimethylamino)thietane 1,1-dioxide exhibits reduced nucleophilicity due to the electron-donating dimethylamino group. This steric and electronic modulation impacts its reactivity in substitution reactions .

Halogenated Derivative :

- Extended Carbon Chain and Ring Variants: 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide (CAS 1019610-36-6) features a five-membered tetrahydrothiophene ring and a bulky heptan-4-ylamino group. The expanded ring size may also influence ring strain and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.